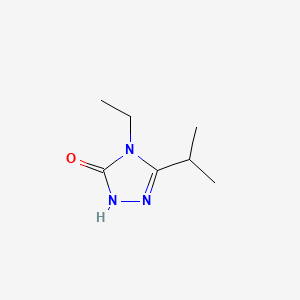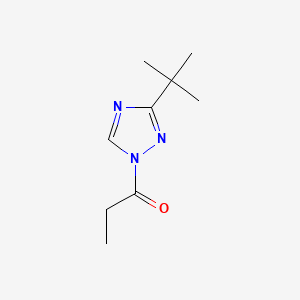
Nitrazepam-D5
Übersicht
Beschreibung
Nitrazepam-d5 ist eine deuterierte Form von Nitrazepam, einem Benzodiazepin-Derivat. Es wird hauptsächlich als interner Standard in der analytischen Chemie, insbesondere in der Massenspektrometrie, zur Quantifizierung von Nitrazepam-Spiegeln verwendet. Die Deuteriumatome in this compound ersetzen Wasserstoffatome, wodurch ein stabiles Isotopenlabel entsteht, das bei der Analyse die Unterscheidung von der nicht-deuterierten Form erleichtert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Nitrazepam-Molekül. Dies kann durch verschiedene Methoden erreicht werden, darunter:
Deuterium-Austauschreaktionen: Diese Methode beinhaltet den Austausch von Wasserstoffatomen gegen Deuterium in Gegenwart eines deuterierenden Mittels wie Deuteriumoxid (D2O) oder deuterierter Lösungsmittel.
Direkte Synthese: Dies beinhaltet die Synthese von Nitrazepam unter Verwendung deuterierter Ausgangsmaterialien. Zum Beispiel kann deuteriertes Benzol verwendet werden, um Deuteriumatome in das Endprodukt einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Deuterium-Austauschreaktionen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst:
Reaktionsaufbau: Das Nitrazepam wird in einem deuterierten Lösungsmittel gelöst.
Deuterium-Austausch: Die Lösung wird in Gegenwart eines deuterierenden Mittels erhitzt, um den Austausch von Wasserstoffatomen gegen Deuterium zu erleichtern.
Reinigung: Das Produkt wird unter Verwendung von Techniken wie Kristallisation oder Chromatographie gereinigt, um nicht umgesetzte Ausgangsmaterialien und Nebenprodukte zu entfernen.
Wissenschaftliche Forschungsanwendungen
Nitrazepam-d5 wird aufgrund seines stabilen Isotopenlabels in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Seine Anwendungen umfassen:
Analytische Chemie: Wird als interner Standard in der Gaschromatographie-Massenspektrometrie (GC-MS) und der Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Quantifizierung von Nitrazepam verwendet.
Pharmakokinetik: Hilft bei der Untersuchung des Metabolismus und der Pharmakokinetik von Nitrazepam in biologischen Systemen.
Forensische Toxikologie: Wird in forensischen Labors verwendet, um Nitrazepam in biologischen Proben nachzuweisen und zu quantifizieren.
Arzneimittelentwicklung: Unterstützt die Entwicklung neuer Benzodiazepin-Derivate durch Bereitstellung eines Referenzstandards für analytische Methoden.
Wirkmechanismus
This compound übt, wie Nitrazepam, seine Wirkungen aus, indem es auf die Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem wirkt. Es verstärkt die inhibitorischen Wirkungen von GABA, indem es die Häufigkeit der Öffnung von Chloridkanälen erhöht, was zu einer Hyperpolarisation der neuronalen Membran und einer Abnahme der neuronalen Erregbarkeit führt. Dies führt zu sedativen, anxiolytischen und muskelrelaxierenden Wirkungen .
Biochemische Analyse
Biochemical Properties
Nitrazepam-D5, like other benzodiazepines, acts as a ligand of the GABA A-benzodiazepine receptor . This interaction enhances the effect of the neurotransmitter GABA on the receptor, leading to increased inhibitory effects on the nervous system .
Cellular Effects
The binding of this compound to the GABA A receptor influences cell function by increasing the permeability of the cell membrane to chloride ions. This results in hyperpolarization of the cell, making it less likely to depolarize and transmit a signal .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the GABA A receptor. This binding enhances the affinity of the receptor for GABA, leading to increased activation of the receptor and enhanced inhibitory effects .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. As an internal standard for GC- or LC-MS, it is used to ensure the accuracy and reliability of these analytical methods over time .
Metabolic Pathways
This compound is likely metabolized in the liver, similar to other benzodiazepines, through the action of cytochrome P450 enzymes
Transport and Distribution
Like other lipophilic benzodiazepines, it is likely to cross cell membranes easily and distribute widely throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of GABA A receptors, which are typically located in the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitrazepam-d5 involves the incorporation of deuterium atoms into the nitrazepam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the synthesis of nitrazepam using deuterated starting materials. For example, deuterated benzene can be used to introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:
Reaction Setup: The nitrazepam is dissolved in a deuterated solvent.
Deuterium Exchange: The solution is heated in the presence of a deuterating agent to facilitate the exchange of hydrogen atoms with deuterium.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Nitrazepam-d5 unterliegt, wie sein nicht-deuteriertes Gegenstück, verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Nitrobenzodiazepin-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Halogenierung und andere Substitutionsreaktionen können am aromatischen Ring stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators werden verwendet.
Substitution: Halogenierung kann mit Reagenzien wie Brom (Br2) oder Chlor (Cl2) erreicht werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzodiazepine und deren Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wirkmechanismus
Nitrazepam-d5, like nitrazepam, exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This results in sedative, anxiolytic, and muscle relaxant effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diazepam: Ein weiteres Benzodiazepin mit ähnlichen sedativen und anxiolytischen Eigenschaften.
Lorazepam: Bekannt für seine potente anxiolytische Wirkung.
Clonazepam: Wird hauptsächlich wegen seiner Antikonvulsiva-Eigenschaften eingesetzt.
Einzigartigkeit von Nitrazepam-d5
This compound ist durch seine Deuterium-Markierung einzigartig, was es zu einem unschätzbaren Werkzeug in der analytischen Chemie macht. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-deuteriertem Nitrazepam in komplexen biologischen Matrizen. Diese Isotopenmarkierung liefert auch Einblicke in die Stoffwechselwege und die Pharmakokinetik von Nitrazepam, was die Arzneimittelentwicklung und die forensische Analyse unterstützt .
Eigenschaften
IUPAC Name |
7-nitro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-9-16-15(10-4-2-1-3-5-10)12-8-11(18(20)21)6-7-13(12)17-14/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONHKAYOJNZEC-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016412 | |
| Record name | Nitrazepam-D5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-45-2 | |
| Record name | Nitrazepam-D5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136765-45-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research mentions the development of a Nitrazepam liquid formulation (1 mg/mL) for improved dosing accuracy in children. Why is achieving accurate dosing particularly critical for Nitrazepam in this patient population?
A1: Children with drug-resistant epilepsy, especially those with syndromes like Dravet, West, and Lennox-Gastaut, often require very specific and small doses of Nitrazepam for effective seizure control []. Inaccurate dosing can lead to sub-therapeutic effects, reducing seizure control, or potentially increase the risk of adverse effects due to overmedication. This is especially important considering the narrow therapeutic index often observed in antiepileptic drugs. The study highlights that achieving accurate, weight-based dosing is challenging when relying on crushing commercially available tablets, which often come in higher doses []. The liquid formulation at 1 mg/mL allows for more precise dose adjustments according to the child's weight, minimizing the risks associated with inaccurate dosing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


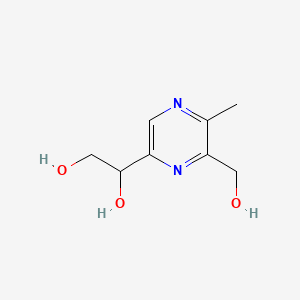
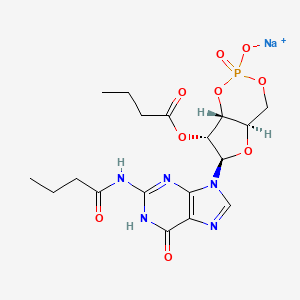

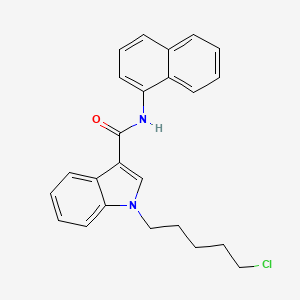
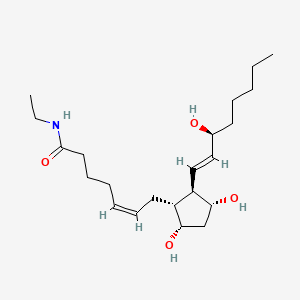
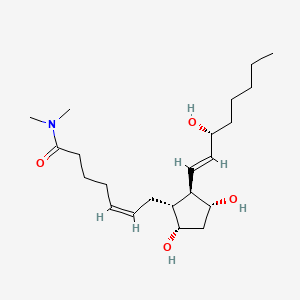
![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)
